molecular formula C21H25N7O2S B1672383 1H-Pyrazolo(3,4-b)pyridin-4-amine, 5-(5-((2,4-dimethyl-5-thiazolyl)methyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-n-(tetrahydro-2H-pyran-4-yl)- CAS No. 720704-34-7

1H-Pyrazolo(3,4-b)pyridin-4-amine, 5-(5-((2,4-dimethyl-5-thiazolyl)methyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-n-(tetrahydro-2H-pyran-4-yl)-

Numéro de catalogue: B1672383
Numéro CAS: 720704-34-7
Poids moléculaire: 439.5 g/mol
Clé InChI: AWDJJMXJUOHGLC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

La synthèse de GSK-356278 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions spécifiques. La voie de synthèse commence généralement par la préparation d'un squelette pyrazolopyridine, qui est ensuite fonctionnalisé pour introduire divers substituants. Les conditions réactionnelles impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer des rendements élevés et une pureté optimale .

Les méthodes de production industrielle de GSK-356278 impliqueraient probablement une mise à l'échelle du processus de synthèse en laboratoire, l'optimisation des conditions réactionnelles pour des lots plus importants et la conformité aux normes réglementaires de fabrication pharmaceutique. Cela inclut des mesures strictes de contrôle qualité pour maintenir la pureté et l'efficacité du composé .

Analyse Des Réactions Chimiques

GSK-356278 subit plusieurs types de réactions chimiques, notamment :

Les réactifs et conditions courantes utilisés dans ces réactions comprennent les solvants organiques (par exemple, le dichlorométhane, l'éthanol), les catalyseurs (par exemple, le palladium sur carbone) et les températures contrôlées (par exemple, les conditions de reflux). Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques impliqués et des conditions réactionnelles employées .

Applications de la recherche scientifique

GSK-356278 a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

GSK-356278 exerce ses effets en inhibant la phosphodiestérase 4 (PDE4), une enzyme qui décompose l'adénosine monophosphate cyclique (AMPc). En inhibant la PDE4, GSK-356278 augmente les niveaux d'AMPc dans les cellules, ce qui conduit à une signalisation accrue par les voies dépendantes de l'AMPc. Cela se traduit par des effets anti-inflammatoires, ainsi que des effets anxiolytiques et cognitivo-améliorants .

Les cibles moléculaires de GSK-356278 comprennent les isoformes PDE4A, PDE4B et PDE4D, avec des valeurs de pIC50 de 8,6, 8,8 et 8,7, respectivement . Le composé se lie au site de liaison à la rolipram à haute affinité (HARBS) sur la PDE4, inhibant son activité hydrolytique et augmentant les niveaux d'AMPc .

Applications De Recherche Scientifique

Mécanisme D'action

GSK-356278 exerts its effects by inhibiting phosphodiesterase 4 (PDE4), an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, GSK-356278 increases the levels of cAMP within cells, leading to enhanced signaling through cAMP-dependent pathways. This results in anti-inflammatory effects, as well as anxiolytic and cognition-enhancing effects .

The molecular targets of GSK-356278 include the PDE4A, PDE4B, and PDE4D isoforms, with pIC50 values of 8.6, 8.8, and 8.7, respectively . The compound binds to the high-affinity rolipram binding site (HARBS) on PDE4, inhibiting its hydrolytic activity and increasing cAMP levels .

Comparaison Avec Des Composés Similaires

GSK-356278 est unique parmi les inhibiteurs de la PDE4 en raison de sa forte sélectivité, de sa biodisponibilité orale et de sa capacité à pénétrer la barrière hémato-encéphalique. Les composés similaires comprennent :

    Roflumilast : Un autre inhibiteur de la PDE4 utilisé pour traiter la maladie pulmonaire obstructive chronique (MPOC).

    Rolipram : Un inhibiteur bien connu de la PDE4 utilisé dans les études de recherche.

    Apremilast : Un inhibiteur de la PDE4 utilisé pour traiter le psoriasis et l'arthrite psoriasique.

Activité Biologique

The compound 1H-Pyrazolo(3,4-b)pyridin-4-amine, 5-(5-((2,4-dimethyl-5-thiazolyl)methyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-n-(tetrahydro-2H-pyran-4-yl)- is a complex heterocyclic structure that has garnered attention due to its potential biological activities. This article examines the biological activity of this compound and its derivatives, focusing on their synthesis, mechanisms of action, and therapeutic applications.

Synthesis of the Compound

The synthesis of pyrazolo[3,4-b]pyridines involves various methodologies that allow for the introduction of different substituents at key positions. Recent studies have highlighted the use of scaffold hopping and computer-aided drug design to develop derivatives with enhanced biological profiles. For instance, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit tropomyosin receptor kinase A (TRKA), a target implicated in cancer proliferation and differentiation .

Anticancer Activity

Many derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. For example:

  • Compound C03 demonstrated an IC50 value of 56 nM against TRKA and inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
  • Other studies have shown that pyrazolo[3,4-b]pyridine derivatives can induce apoptosis in cancer cell lines such as A549 and HCT116, with some compounds exhibiting IC50 values as low as 0.95 nM against specific targets like Aurora-A kinase .

Antimicrobial Activity

The 1,3,4-oxadiazole moiety present in some derivatives enhances antimicrobial activity. Compounds containing this structure have shown promising results against various bacterial strains:

  • Amino derivatives with pyridine moieties displayed strong antibacterial effects against C. tetani, B. subtilis, S. typhi, and E. coli .
  • Notably, some derivatives exhibited MIC values as low as 1.56 µg/mL against Staphylococcus aureus, indicating potent antimicrobial properties .

Other Biological Activities

Pyrazolo[3,4-b]pyridines have also been recognized for their diverse biological activities beyond anticancer and antimicrobial effects:

  • Anti-inflammatory : Certain derivatives have shown significant anti-inflammatory properties.
  • Antitubercular and Antimalarial : Some compounds have demonstrated effectiveness against tuberculosis and malaria parasites.
  • Neuroprotective Effects : Research indicates potential neuroprotective actions attributed to their ability to modulate neurotransmitter systems .

The mechanisms underlying the biological activities of these compounds often involve interaction with specific enzymes or receptors:

  • TRK Inhibition : The inhibition of TRKA by certain pyrazolo[3,4-b]pyridine derivatives suggests a mechanism that disrupts signaling pathways critical for cancer cell survival and proliferation.
  • Enzyme Inhibition : Molecular docking studies have identified interactions with pteridine reductase (PTR1), which is crucial for protozoan survival in leishmaniasis treatment .

Case Study 1: TRKA Inhibition

A study focused on synthesizing pyrazolo[3,4-b]pyridine derivatives revealed that compound C03 was particularly effective in inhibiting TRKA activity. The study included various assays to confirm its selectivity towards cancer cell lines compared to normal cells.

Case Study 2: Antimicrobial Efficacy

Research on the antimicrobial properties of 1,3,4-oxadiazole derivatives showed that modifications to the thiazole ring significantly enhanced activity against resistant bacterial strains. This was evidenced by comparative MIC testing against standard antibiotics.

Propriétés

IUPAC Name

5-[5-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl]-1-ethyl-N-(oxan-4-yl)pyrazolo[3,4-b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O2S/c1-4-28-20-15(11-23-28)19(25-14-5-7-29-8-6-14)16(10-22-20)21-27-26-18(30-21)9-17-12(2)24-13(3)31-17/h10-11,14H,4-9H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDJJMXJUOHGLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=C(C(=C2C=N1)NC3CCOCC3)C4=NN=C(O4)CC5=C(N=C(S5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40222401
Record name GSK-356278
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40222401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

720704-34-7
Record name GSK-356278
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0720704347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-356278
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12542
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GSK-356278
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40222401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-{5-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl}-1-ethyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GSK-356278
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QTA9P992C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrazolo(3,4-b)pyridin-4-amine, 5-(5-((2,4-dimethyl-5-thiazolyl)methyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-n-(tetrahydro-2H-pyran-4-yl)-
Reactant of Route 2
1H-Pyrazolo(3,4-b)pyridin-4-amine, 5-(5-((2,4-dimethyl-5-thiazolyl)methyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-n-(tetrahydro-2H-pyran-4-yl)-
Reactant of Route 3
1H-Pyrazolo(3,4-b)pyridin-4-amine, 5-(5-((2,4-dimethyl-5-thiazolyl)methyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-n-(tetrahydro-2H-pyran-4-yl)-
Reactant of Route 4
Reactant of Route 4
1H-Pyrazolo(3,4-b)pyridin-4-amine, 5-(5-((2,4-dimethyl-5-thiazolyl)methyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-n-(tetrahydro-2H-pyran-4-yl)-
Reactant of Route 5
Reactant of Route 5
1H-Pyrazolo(3,4-b)pyridin-4-amine, 5-(5-((2,4-dimethyl-5-thiazolyl)methyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-n-(tetrahydro-2H-pyran-4-yl)-
Reactant of Route 6
1H-Pyrazolo(3,4-b)pyridin-4-amine, 5-(5-((2,4-dimethyl-5-thiazolyl)methyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-n-(tetrahydro-2H-pyran-4-yl)-

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.